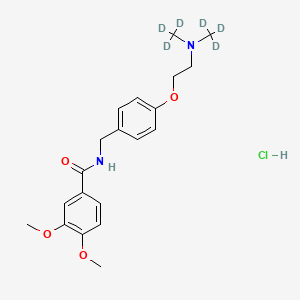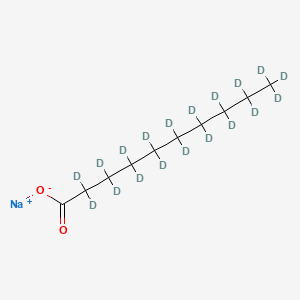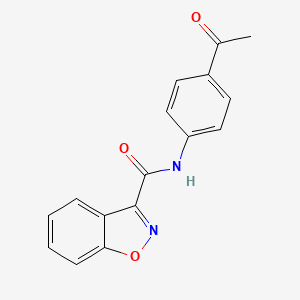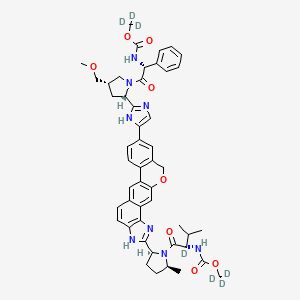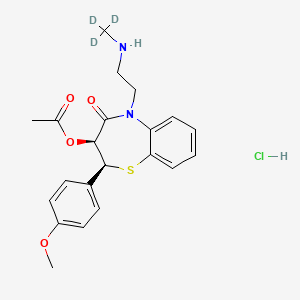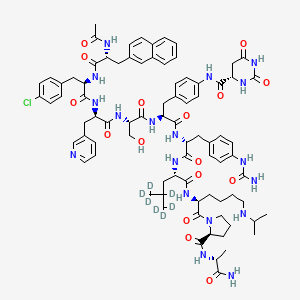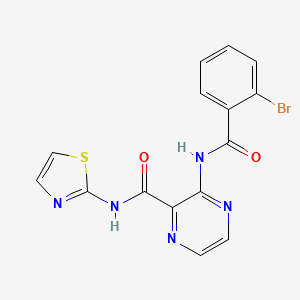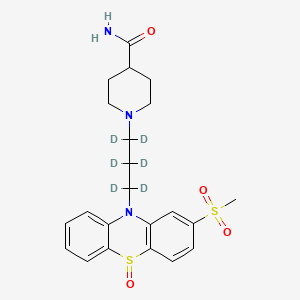![molecular formula C11H23NO5 B12413266 (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate is a deuterated derivative of a pentanoic acid compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can influence the compound’s physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate typically involves multiple steps:
Deuteration: The introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Protection and Deprotection: The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to protect functional groups during the synthesis. The Boc group can be introduced using tert-butyl chloroformate in the presence of a base.
Coupling Reactions: Formation of the amide bond between the deuterated amino acid and the protected amino group. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Hydration: The final step involves the addition of water to form the hydrate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and isotopic composition of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the deuterium atoms may be replaced by oxygen atoms. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The deuterium atoms can be substituted with other atoms or groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are often used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-hydroxybenzotriazole.
Solvents: Deuterated solvents like deuterium oxide (D2O), deuterated chloroform (CDCl3).
Major Products
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of various deuterated derivatives depending on the substituent introduced.
科学研究应用
Chemistry
Isotope Effects: Studying the kinetic isotope effects in chemical reactions.
NMR Spectroscopy: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Biology
Metabolic Studies: Investigating metabolic pathways and enzyme kinetics using deuterated compounds as tracers.
Drug Development: Enhancing the stability and bioavailability of pharmaceutical compounds through deuteration.
Medicine
Diagnostic Imaging: Used in positron emission tomography (PET) imaging to study metabolic processes in vivo.
Therapeutics: Potential use in developing deuterated drugs with improved pharmacokinetic properties.
Industry
Material Science: Studying the effects of deuteration on the physical properties of materials.
Catalysis: Investigating the role of deuterium in catalytic processes.
作用机制
The mechanism of action of (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylpentanoic acid: A non-deuterated analog with similar structural features but different isotopic composition.
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-amino-4-(trideuteriomethyl)pentanoic acid: A deuterated analog without the Boc protecting group.
Uniqueness
Isotopic Composition: The presence of multiple deuterium atoms distinguishes this compound from its non-deuterated analogs, leading to unique physical and chemical properties.
Stability: Deuteration can enhance the stability of the compound, making it more resistant to metabolic degradation.
Applications: The unique isotopic composition makes it valuable in various scientific research applications, particularly in studies involving isotope effects and metabolic pathways.
属性
分子式 |
C11H23NO5 |
|---|---|
分子量 |
259.37 g/mol |
IUPAC 名称 |
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,6D2,7D,8D; |
InChI 键 |
URQQEIOTRWJXBA-ILGKARMJSA-N |
手性 SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C.O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


